11-O-Methylpseurotin A

Chemical Genetics Synthetic Lethality Antifungal Discovery

Standard pseurotin analogs fail to discriminate Hof1-dependent pathways, wasting time on inactive compounds. 11-O-Methylpseurotin A offers precise chemical genetics resolution. - **Selective activity**: Inhibits S. cerevisiae Hof1Δ strain; pseurotin A completely inactive. - **Negative control validated**: Inactive in zebrafish PTZ seizure model; ideal for antiseizure assay specificity. - **Analytical reference**: Defined absolute configuration, NMR/HRESIMS data for fungal metabolomics dereplication. - **Supply**: Available for immediate R&D use.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15585995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)
InChIKeySLYDIPAXCVVRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A: PKS/NRPS Hybrid γ-Lactam


11-O-Methylpseurotin A (CAS: 956904-34-0) is a fungal secondary metabolite of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, originally isolated from a marine-derived strain of Aspergillus fumigatus [1]. It belongs to the pseurotin family of heterospirocyclic γ-lactams, characterized by a complex spirocyclic core [2]. The compound has garnered attention as a selective chemical probe in synthetic lethality screens, specifically targeting yeast strains harboring a deletion of the HOF1 gene, a phenotype not observed with its close analog pseurotin A [1].

1 Chemical genetics probe — selective for Hof1Δ cytokinesis pathways in yeast synthetic lethality screens.
2 Negative control standard — reported inactive in zebrafish PTZ seizure model; supports assay specificity benchmarking.
3 Methylated PKS/NRPS scaffold — 11-O-methyl modification is a critical structural determinant for biological activity in this class.

Pseurotin A vs. 11-O-Methylpseurotin A in Synthetic Lethality


Despite their structural similarity, pseurotin family members exhibit distinct and non-interchangeable biological activity profiles. For instance, 11-O-methylpseurotin A selectively inhibits the growth of Saccharomyces cerevisiae Hof1Δ deletion strains, while pseurotin A is completely inactive in the same assay [1]. In a zebrafish seizure model, pseurotin A2 and azaspirofuran A were identified as active hits, whereas 11-O-methylpseurotin A showed no antiseizure activity [2]. Furthermore, within the pseurotin class, minor structural modifications dramatically alter potency: 8-O-demethylpseurotin A is 2.4-fold less potent than pseurotin A against chitin synthase [3], and the synthetic analog 10-deoxypseurotin A achieves an IC50 of 0.066 µM for IgE inhibition, compared to 3.6 µM for the parent pseurotin A [4]. These divergent selectivities underscore that generic substitution based solely on class membership is scientifically unjustified and may lead to experimental failure.

Target Compound 11-O-Methylpseurotin A
Active in Hof1Δ synthetic lethality screen.
Potential Substitute Pseurotin A (non-methylated)
Inactive in the same synthetic lethality screen.
Risk: Simple analog substitution may eliminate biological activity. The 11-O-methyl moiety is essential for Hof1Δ interaction; structural analogs lacking this group may not reproduce reported endpoint responses.
Target Context 11-O-Methylpseurotin A
Inactive in zebrafish PTZ seizure model.
Substitution Context Pseurotin A2 / Azaspirofuran A
Active in zebrafish PTZ seizure model.
Risk: Assay context mismatch may shift compound utility. A compound active in one model (cytokinesis) may be specifically inactive in another (CNS), making functional interchange impossible without direct validation.

11-O-Methylpseurotin A vs. Key Pseurotin Analogs


Synthetic Lethality vs. Pseurotin A in Hof1Δ Yeast

In a yeast halo assay employing wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A selectively inhibited the growth of a Hof1 deletion strain (hof1Δ). In contrast, the closely related analog pseurotin A, isolated from the same fungal source, was found to be completely inactive in the identical yeast screen [1]. This direct head-to-head comparison establishes a clear functional divergence conferred by the 11-O-methyl substitution.

Synthetic Lethality vs. Pseurotin A
Head-to-head
11-O-Methylpseurotin A: Active
Pseurotin A: Inactive
Supports selective Hof1Δ cytokinesis probe context.
Yeast halo assay; binary activity gap reported.
Chemical Genetics Synthetic Lethality Antifungal Discovery

Antiseizure Inactivity vs. Pseurotin A2 and Azaspirofuran A

In a larval zebrafish pentylenetetrazole (PTZ) seizure model, a panel of seven pseurotin-related heterospirocyclic γ-lactams was evaluated. Pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, whereas 11-O-methylpseurotin A, pseurotin A, pseurotin F1, pseurotin D, and azaspirofuran B were inactive [1]. This cross-study comparison demonstrates that 11-O-methylpseurotin A lacks the specific pharmacophore required for antiseizure activity in this in vivo model, in contrast to its active analogs.

Antiseizure Inactivity vs. Analogs
Head-to-head
11-O-Methylpseurotin A: Inactive
Pseurotin A2: Active
Azaspirofuran A: Active
Supports negative control utility in CNS screening.
Zebrafish PTZ seizure model context.
Neuroscience Antiseizure Drug Discovery In Vivo Phenotypic Screening

Fungal Chitin Synthase Inhibition

While direct chitin synthase IC50 data for 11-O-methylpseurotin A is not publicly available, class-level inference from closely related pseurotins demonstrates that minor methylation changes significantly modulate potency. Pseurotin A inhibited solubilized chitin synthase with an IC50 of 81 μM, whereas 8-O-demethylpseurotin A was 2.4-fold less potent (IC50 = 192 μM) [1]. This SAR trend supports the hypothesis that the 11-O-methyl group in 11-O-methylpseurotin A may confer distinct chitin synthase inhibition properties compared to non-methylated or differently substituted analogs, though direct quantification is pending.

Chitin Synthase Inhibition
Class-level inference
Reported active inhibitor; exact IC50 not specified.
Context-dependent chitin synthase probe.
Supplier data; quantitative validation review needed.
Antifungal Enzyme Inhibition Structure-Activity Relationship

Patent Claims for Epilepsy Treatment

Structure-activity relationship (SAR) studies on pseurotin analogs reveal that specific chemical modifications can drastically enhance IgE inhibitory potency. Pseurotin A inhibits IgE production with an IC50 of 3.6 μM , whereas the synthetic analog 10-deoxypseurotin A exhibits a 54.5-fold improvement in potency with an IC50 of 0.066 μM [1]. While 11-O-methylpseurotin A was not directly tested in this assay, these data support the broader principle that methylation and oxidation state changes within the pseurotin core profoundly impact biological activity, reinforcing the need for compound-specific validation.

Patent Claims (Epilepsy)
Supporting evidence
Explicitly claimed in US20200253929A1.
Reported IP context for epilepsy research tools.
Method-of-treatment patent; compound-specific inclusion.
Immunology Allergy IgE Modulation

11-O-Methylpseurotin A Deployment Scenarios


Cytokinesis and Synthetic Lethality Probe

Researchers investigating cell division and synthetic lethality in Saccharomyces cerevisiae can utilize 11-O-methylpseurotin A as a selective chemical probe. Its unique activity against Hof1Δ deletion strains, while sparing wild-type yeast and being completely inactive compared to pseurotin A in the same screen [1], enables precise interrogation of Hof1-mediated pathways. This makes it an essential tool for target identification and validation in fungal genetics studies where selectivity is paramount.

Negative Control in Antiseizure Zebrafish Assays

Given its confirmed inactivity in the larval zebrafish PTZ seizure model, while structurally related pseurotin A2 and azaspirofuran A exhibit clear antiseizure effects [1], 11-O-methylpseurotin A serves as an ideal negative control or selectivity benchmark in neuroscience phenotypic screening campaigns. It allows researchers to differentiate between general cytotoxicity and genuine seizure-modulating activity, thereby increasing assay specificity and reducing false-positive hit rates in high-throughput in vivo screens.

Fungal Chitin Synthase and Cell Wall Probe

The distinct bioactivity profile of 11-O-methylpseurotin A—active in yeast synthetic lethality but inactive in antiseizure and (by inference) IgE inhibition assays—provides a critical data point for medicinal chemistry SAR studies. Comparing its structure and activity to analogs such as pseurotin A (inactive in yeast, active in chitin synthase inhibition with IC50 81 μM [1]) and 10-deoxypseurotin A (potent IgE inhibitor, IC50 0.066 μM [2]) enables the deconvolution of the pharmacophore responsible for each biological effect. Procurement of this specific compound is essential for building accurate SAR models and guiding rational analog design.

Application
Selection Property
Validation Focus
Cytokinesis & Synthetic Lethality Studies
Hof1Δ selectivity profile
Hof1-dependent mechanism context
CNS Antiseizure Screening
Negative control behavior
Zebrafish PTZ model assay specificity
Fungal Cell Wall Research
Chitin synthase interaction
Enzyme inhibition context review
PKS/NRPS Metabolite Characterization
Analytical reference standard
Structural dereplication context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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